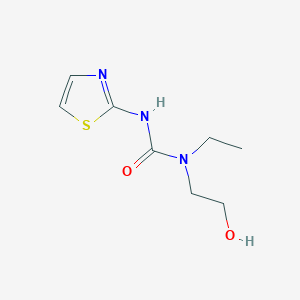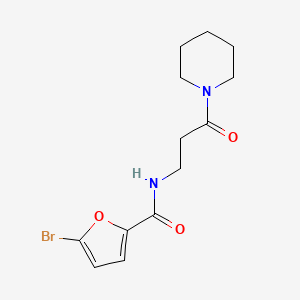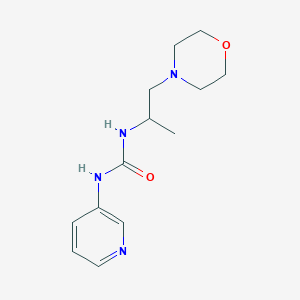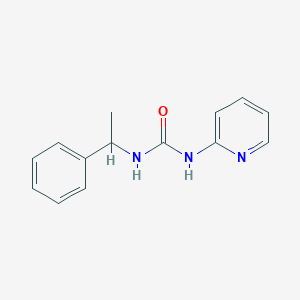![molecular formula C10H13ClN2O B7529747 N-[3-chloro-2-(dimethylamino)phenyl]acetamide](/img/structure/B7529747.png)
N-[3-chloro-2-(dimethylamino)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-chloro-2-(dimethylamino)phenyl]acetamide, also known as Chloroquine, is a synthetic drug that has been used as an antimalarial and anti-inflammatory agent. This compound was first synthesized in 1934 by Hans Andersag and his team at the Bayer laboratories. Chloroquine has been widely used in the treatment of malaria, rheumatoid arthritis, and lupus erythematosus.
Mecanismo De Acción
The mechanism of action of N-[3-chloro-2-(dimethylamino)phenyl]acetamide is not fully understood. However, it is believed that N-[3-chloro-2-(dimethylamino)phenyl]acetamide works by inhibiting the formation of hemozoin, a toxic byproduct of the malaria parasite. N-[3-chloro-2-(dimethylamino)phenyl]acetamide also inhibits the production of cytokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects
N-[3-chloro-2-(dimethylamino)phenyl]acetamide has been shown to have a variety of biochemical and physiological effects. It inhibits the activity of lysosomal enzymes, which are involved in the breakdown of cellular components. N-[3-chloro-2-(dimethylamino)phenyl]acetamide also inhibits the production of prostaglandins, which are involved in the inflammatory response. In addition, N-[3-chloro-2-(dimethylamino)phenyl]acetamide has been shown to have antiviral activity against several viruses, including HIV and SARS-CoV-2.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-chloro-2-(dimethylamino)phenyl]acetamide has several advantages for use in lab experiments. It is readily available and relatively inexpensive. N-[3-chloro-2-(dimethylamino)phenyl]acetamide is also stable and has a long shelf-life. However, N-[3-chloro-2-(dimethylamino)phenyl]acetamide has some limitations. It has a narrow therapeutic index, meaning that the difference between the therapeutic and toxic doses is small. N-[3-chloro-2-(dimethylamino)phenyl]acetamide can also cause retinal toxicity, which limits its long-term use.
Direcciones Futuras
There are several future directions for N-[3-chloro-2-(dimethylamino)phenyl]acetamide research. One area of research is the development of new formulations of N-[3-chloro-2-(dimethylamino)phenyl]acetamide that have improved pharmacokinetic properties. Another area of research is the investigation of the antiviral activity of N-[3-chloro-2-(dimethylamino)phenyl]acetamide against emerging viruses such as Zika and Ebola. N-[3-chloro-2-(dimethylamino)phenyl]acetamide is also being studied as a potential treatment for COVID-19, although more research is needed to determine its efficacy. Finally, N-[3-chloro-2-(dimethylamino)phenyl]acetamide is being investigated as a potential treatment for autoimmune diseases such as rheumatoid arthritis and lupus erythematosus.
Conclusion
In conclusion, N-[3-chloro-2-(dimethylamino)phenyl]acetamide is a synthetic drug that has been widely used as an antimalarial and anti-inflammatory agent. It has been extensively studied in scientific research and has several advantages for use in lab experiments. N-[3-chloro-2-(dimethylamino)phenyl]acetamide has a variety of biochemical and physiological effects and has several future directions for research. Despite its limitations, N-[3-chloro-2-(dimethylamino)phenyl]acetamide remains an important tool in scientific research.
Métodos De Síntesis
The synthesis of N-[3-chloro-2-(dimethylamino)phenyl]acetamide involves the reaction of 4,7-dichloroquinoline with 2-(dimethylamino)ethylamine in the presence of a reducing agent. The resulting product is then treated with acetic anhydride to obtain N-[3-chloro-2-(dimethylamino)phenyl]acetamide. The overall yield of N-[3-chloro-2-(dimethylamino)phenyl]acetamide synthesis is about 70%.
Aplicaciones Científicas De Investigación
N-[3-chloro-2-(dimethylamino)phenyl]acetamide has been widely used in scientific research due to its antimalarial and anti-inflammatory properties. It is used as a tool to investigate the mechanism of action of various drugs and to study the pathogenesis of malaria. N-[3-chloro-2-(dimethylamino)phenyl]acetamide has also been used in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus erythematosus.
Propiedades
IUPAC Name |
N-[3-chloro-2-(dimethylamino)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-7(14)12-9-6-4-5-8(11)10(9)13(2)3/h4-6H,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKQVWPTQYQOJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=CC=C1)Cl)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7529667.png)
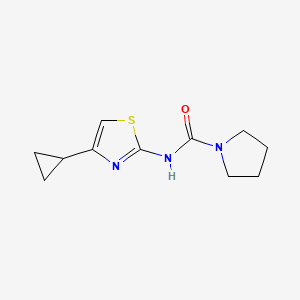

![N-(2-amino-2-oxoethyl)-N-cyclopentylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7529703.png)
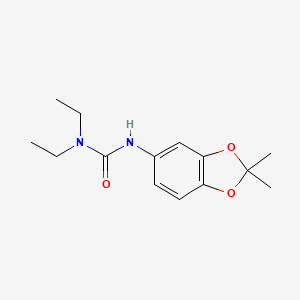
![N-[4-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7529722.png)
![N-[2-(dimethylamino)pyridin-3-yl]nicotinamide](/img/structure/B7529728.png)
![4-[[2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]methyl]benzonitrile](/img/structure/B7529732.png)
![N-methyl-N-[phenyl(pyridin-2-yl)methyl]methanesulfonamide](/img/structure/B7529743.png)
![N-[2-(1-methylpyrazol-4-yl)ethyl]-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7529753.png)
